N-[(3S,4R)-1-(2-ethoxypyridine-3-carbonyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide
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Overview
Description
N-[(3S,4R)-1-(2-ethoxypyridine-3-carbonyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-1-(2-ethoxypyridine-3-carbonyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan derivative.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Final Acetylation: The final step involves acetylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-1-(2-ethoxypyridine-3-carbonyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(3S,4R)-1-(2-ethoxypyridine-3-carbonyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[(3S,4R)-1-(2-ethoxypyridine-3-carbonyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide: shares similarities with other pyrrolidine, furan, and pyridine derivatives.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid.
Furan Derivatives: Compounds like 2-furancarboxaldehyde.
Pyridine Derivatives: Compounds such as 2-ethoxypyridine.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct ring systems, which provides a unique set of chemical properties and potential applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[(3S,4R)-1-(2-ethoxypyridine-3-carbonyl)-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-4-25-18-14(6-5-9-20-18)19(24)22-10-15(16(11-22)21-13(3)23)17-8-7-12(2)26-17/h5-9,15-16H,4,10-11H2,1-3H3,(H,21,23)/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKMYUDFMUPJCB-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=N1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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